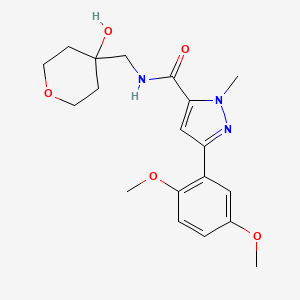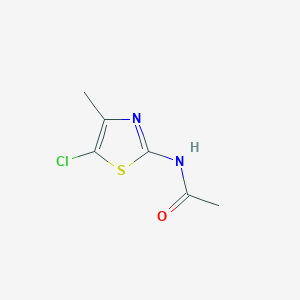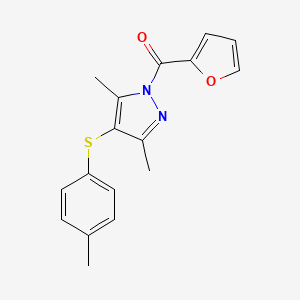![molecular formula C20H23N5O2 B2436353 2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 1001798-08-8](/img/structure/B2436353.png)
2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their various potential applications in the catalysis area but also in medicine or biomimetism studies . The compound also contains an acetamide group, which is a functional group consisting of a carbonyl group single-bonded to a nitrogen atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, pyrazoles are generally stable and have a flat and rigid structure . Acetamides are polar due to the presence of the carbonyl group and the nitrogen atom, which can engage in hydrogen bonding .Applications De Recherche Scientifique
Imaging Translocator Protein (TSPO) with PET
A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives closely related to the chemical compound , have been reported as selective ligands of the translocator protein (18 kDa). These compounds have been synthesized and evaluated for their potential in in vivo imaging using positron emission tomography (PET), demonstrating significant advancements in the diagnosis and monitoring of neuroinflammatory processes. Radiosynthesis of these compounds, such as [18F]DPA-714, has been automated, offering high yields and specific radioactivities, indicating their potential as in vivo PET-radiotracers for imaging TSPO, recognized as an early biomarker of neuroinflammation (Dollé et al., 2008); (Damont et al., 2015).
Synthesis and Evaluation of Antimicrobial Agents
The exploration into the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has revealed potential in developing new antimicrobial agents. This includes the synthesis of various heterocyclic compounds through [3+2] cycloaddition, highlighting the versatility and potential therapeutic applications of these compounds in treating microbial infections (Rahmouni et al., 2014).
Development of Insecticidal and Antibacterial Compounds
Further research into the cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide has led to the synthesis of pyrimidine-linked pyrazol-3-yl amines, which have been evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential. This showcases the broad spectrum of biological activities that can be targeted with modifications of the pyrazolo[1,5-a]pyrimidine scaffold, presenting opportunities for the development of new insecticidal and antibacterial compounds (Deohate & Palaspagar, 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-5-16-6-8-17(9-7-16)22-18(26)12-24-19(27)11-13(2)21-20(24)25-15(4)10-14(3)23-25/h6-11H,5,12H2,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWNUTKGJOZJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2N3C(=CC(=N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{[(2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2436271.png)
![N~4~-(3-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2436272.png)

![(4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2436275.png)

![4-methyl-4,5-dihydrobenzo[f][1,2,4]thiadiazepin-3(2H)-one 1,1-dioxide](/img/structure/B2436277.png)
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-isopropylacetamide](/img/structure/B2436278.png)
![Methyl 2-[6-(4-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2436282.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2436286.png)




![N-(4-isopropylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2436292.png)
